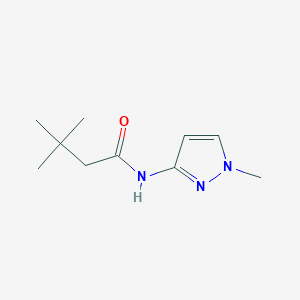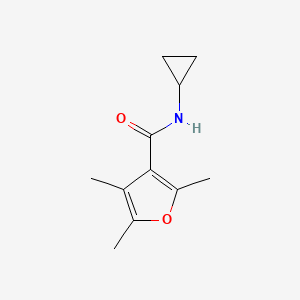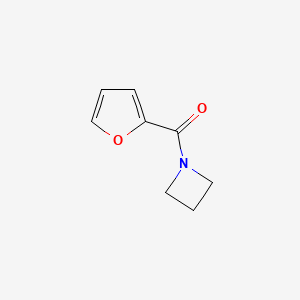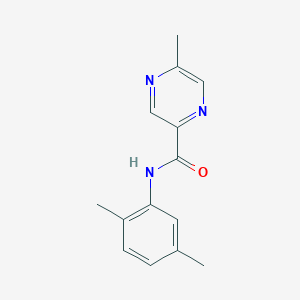
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPB is a pyrazole-based compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide is not fully understood. However, it has been suggested that 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide exerts its biological activity through the modulation of different signaling pathways, including the NF-κB pathway and the MAPK pathway. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has also been found to inhibit the activity of different enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been found to exhibit different biochemical and physiological effects, depending on the concentration and duration of exposure. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has also been found to exhibit analgesic effects by reducing pain sensitivity. In addition, 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting tumor cell proliferation.
Advantages and Limitations for Lab Experiments
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has several advantages for use in lab experiments. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide is a stable compound that can be easily synthesized using different methods. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has also been found to exhibit low toxicity, making it suitable for use in different biological assays. However, 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Future Directions
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has several potential future directions for research. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide can be further optimized to increase its potency and selectivity for different biological targets. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide can also be used as a building block for the synthesis of new materials with unique properties. In addition, 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide can be studied for its potential application in the treatment of different diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide and its potential applications in different fields.
Conclusion:
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been synthesized using different methods and has been studied for its potential application in medicinal chemistry, material science, and environmental science. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties and has several advantages for use in lab experiments. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has several potential future directions for research, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide can be synthesized using different methods, including the reaction of 3,3-dimethylbutanoyl chloride with 1-methylpyrazole in the presence of a base or the reaction of 3,3-dimethylbutyric acid with 1-methylpyrazole and thionyl chloride. The synthesis of 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has also been studied for its potential application in the development of new drugs for the treatment of neurodegenerative diseases. In material science, 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been used as a building block for the synthesis of new polymers and materials. In environmental science, 3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide has been studied for its potential application in the removal of heavy metals from contaminated water.
properties
IUPAC Name |
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)7-9(14)11-8-5-6-13(4)12-8/h5-6H,7H2,1-4H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBWPNWAKPWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(1-methylpyrazol-3-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)


![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
